[1-(2H-tetrazol-5-ylmethyl)cyclohexyl]methanamine
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
227625-05-0 |
|---|---|
Molekularformel |
C9H17N5 |
Molekulargewicht |
195.27 g/mol |
IUPAC-Name |
[1-(2H-tetrazol-5-ylmethyl)cyclohexyl]methanamine |
InChI |
InChI=1S/C9H17N5/c10-7-9(4-2-1-3-5-9)6-8-11-13-14-12-8/h1-7,10H2,(H,11,12,13,14) |
InChI-Schlüssel |
OHNKRFQIDUFFNJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(CC2=NNN=N2)CN |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Ugi-Azide Multicomponent Reaction
This method is widely used for synthesizing 1,5-disubstituted tetrazoles, including the target compound. The general procedure involves:
- Reacting an amine (e.g., propargylamine or cyclohexylmethanamine) with an aldehyde in a suitable solvent such as trifluoroethanol (TFE) at room temperature.
- Sequential addition of an isocyanide and azidotrimethylsilane (TMSN3).
- Stirring the mixture at room temperature for approximately 24 hours until completion is confirmed by thin-layer chromatography (TLC).
- Evaporation of the solvent under reduced pressure.
- Further functionalization steps such as palladium-catalyzed coupling if needed.
This approach yields the tetrazole ring attached to the cyclohexylmethanamine scaffold efficiently.
One-Pot Combinatorial Synthesis
A one-pot synthesis combining the Ugi-azide reaction with subsequent cycloaddition and aromatization steps has been demonstrated to produce the target compound and analogues with moderate to good yields (12–76%). The process includes:
- Step 1: Ugi-azide reaction in methanol at room temperature or under microwave irradiation to form the tetrazole intermediate.
- Step 2: Intermolecular Diels-Alder cycloaddition with maleic anhydride in toluene at room temperature.
- Step 3: Aromatization of the cycloadduct using p-toluenesulfonic acid (PTSA) under microwave heating at 110 °C.
The optimal conditions for each step were identified, with microwave heating and ultrasound irradiation improving yields and reducing reaction times. The overall one-pot yield for the target compound was around 53% under optimized conditions.
| Step | Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | MeOH (1.0 M), rt | 25 | 24 | 99 | Ugi-azide reaction |
| 2 | PhMe (0.5 M) + maleic anhydride | 25 | 4 | 87 | Diels-Alder cycloaddition |
| 3 | PhMe (0.2 M) + PTSA (3 equiv), MW | 110 | 1 | 76 | Aromatization |
| Overall | One-pot process | Various | 29 | 53 | Combined steps |
Alternative Synthetic Routes
Other methods include:
- Carbamate and sulfonamide derivative synthesis from tetrazolylmethanamine precursors using chloroformates and sulfonyl chlorides in tetrahydrofuran (THF) at elevated temperatures (50 °C) with reaction times of 4–5 hours. This method is useful for functionalizing the methanamine group but is less direct for the target compound itself.
- Microwave-assisted synthesis of tetrazole derivatives using azidotrimethylsilane and isocyanides at elevated temperatures (100 °C) for short durations (15 minutes), followed by purification via flash chromatography. This method enhances reaction speed and yield.
Research Findings and Analysis
- The Ugi-azide reaction is highly efficient for constructing the tetrazole ring with various substituents, including cyclohexyl groups.
- Microwave and ultrasound irradiation significantly improve reaction rates and yields compared to conventional heating.
- The nucleophilicity of isocyanides affects yields; alkyl isocyanides (e.g., cyclohexyl) generally provide higher yields than aryl isocyanides.
- One-pot synthesis reduces purification steps and overall reaction time but may slightly reduce yield compared to stepwise synthesis.
- Aromatization under acidic conditions is critical for final product formation but requires careful optimization to avoid decomposition.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | Cyclohexylmethanamine, aldehydes, isocyanides, azidotrimethylsilane |
| Solvents | Methanol, trifluoroethanol, toluene, tetrahydrofuran |
| Catalysts/Acids | p-Toluenesulfonic acid (PTSA), Pd catalysts (for coupling steps) |
| Temperature range | Room temperature to 110 °C (microwave-assisted) |
| Reaction time | 0.2 h to 29 h depending on step and method |
| Yields | 12% to 99% depending on method and substituents |
| Techniques | Multicomponent Ugi-azide reaction, Diels-Alder cycloaddition, microwave and ultrasound |
Analyse Chemischer Reaktionen
Aromatization and Cycloaddition
The methanamine and tetrazole groups enable further reactivity:
-
Diels-Alder Cycloaddition : Reacts with maleic anhydride to form isoindolin-1-one derivatives under toluene reflux (87% yield) .
-
Acid-Catalyzed Aromatization : Treatment with p-toluenesulfonic acid (PTSA) in toluene under MW irradiation (110°C, 1 h) achieves 76% yield .
Key Data :
| Step | Conditions | Yield |
|---|---|---|
| Diels-Alder | PhMe, 1.5 equiv maleic anhydride | 87% |
| Aromatization | 3.0 equiv PTSA, MW, 110°C | 76% |
Substituent Effects on Yield
Alkyl isocyanides (e.g., cyclohexyl) outperform aryl analogs due to higher nucleophilicity:
| Isocyanide Type | Example | Yield Range |
|---|---|---|
| Alkyl | Cyclohexyl | 32–76% |
| Aryl | 2,6-Dimethylphenyl | 12–30% |
Crystallographic and Spectroscopic Data
-
X-ray Analysis : Confirms tetrazole ring geometry and cyclohexyl substitution (CCDC: 1503770) .
-
NMR : Distinct signals for tetrazole protons (δ 7.37 ppm, singlet) and methanamine (δ 3.76 ppm, doublet) .
Comparative Reaction Pathways
Microwave vs. Ultrasound :
| Parameter | Microwave (100 W) | Ultrasound (42 kHz) |
|---|---|---|
| Reaction Time | 0.2–1 h | 1–2 h |
| Yield | 65–88% | 62–90% |
MW is preferred for scalability, while US minimizes thermal degradation .
Functional Group Reactivity
-
Tetrazole Ring : Participates in halogen bonding (Br···N interactions) .
-
Methanamine : Engages in Schiff base formation with ketones or aldehydes .
Challenges and Limitations
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial potential of tetrazole derivatives, including [1-(2H-tetrazol-5-ylmethyl)cyclohexyl]methanamine. Research indicates that tetrazole compounds exhibit activity against a range of bacterial pathogens, including both Gram-positive and Gram-negative strains.
Case Study: Antibacterial Screening
A study synthesized several derivatives from tetrazole-containing compounds and evaluated their antibacterial activity. The results showed moderate to potent activity against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The structure-activity relationship (SAR) analysis revealed that modifications to the tetrazole ring could enhance antimicrobial efficacy, making these compounds promising candidates for antibiotic development .
Cardiovascular Applications
The compound's structural similarity to known angiotensin II receptor antagonists positions it as a potential agent in managing hypertension. Specifically, tetrazole derivatives have been linked to the inhibition of angiotensin II type 1 receptors (AT1), which play a crucial role in blood pressure regulation.
Case Study: Angiotensin Receptor Antagonism
Research has highlighted the effectiveness of tetrazole-containing compounds in blocking AT1 receptors, leading to decreased blood pressure in experimental models. For instance, derivatives similar to this compound have shown significant bioavailability and potency in reducing hypertension . This suggests that these compounds could be further developed into therapeutic agents for cardiovascular diseases.
Antifungal Activity
In addition to antibacterial properties, tetrazole derivatives have been evaluated for antifungal activity. The compound has shown effectiveness against various fungal pathogens, indicating its broad-spectrum antimicrobial capabilities.
Case Study: Antifungal Screening
A comprehensive study screened several tetrazole-based compounds against common fungal strains such as Candida albicans and Aspergillus niger. The results indicated that certain derivatives exhibited potent antifungal activity, providing a foundation for further research into their use as antifungal agents .
Potential in Cancer Therapy
The versatility of this compound extends to its potential role in cancer treatment. Some tetrazole derivatives have been investigated for their anticancer properties, with promising results indicating that they may inhibit tumor growth through various mechanisms.
Case Study: Antitumor Activity
Research has identified specific tetrazole derivatives that demonstrate cytotoxic effects on cancer cell lines. These compounds have been shown to induce apoptosis and inhibit cell proliferation, suggesting a potential application in developing novel anticancer therapies .
Pharmaceutical Intermediates
The compound serves as an important intermediate in synthesizing other pharmacologically active substances. Its unique chemical structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects.
Table: Summary of Applications
| Application | Description | Key Findings |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | Moderate to potent activity; SAR analysis supports further development |
| Cardiovascular | Potential angiotensin II receptor antagonist | Significant blood pressure reduction observed in experimental models |
| Antifungal | Active against fungal pathogens | Potent activity against Candida albicans and Aspergillus niger |
| Cancer Therapy | Cytotoxic effects on cancer cell lines | Induces apoptosis; inhibits cell proliferation |
| Pharmaceutical | Important intermediate for drug synthesis | Facilitates the development of new pharmacologically active compounds |
Wirkmechanismus
The mechanism of action of [1-(2H-tetrazol-5-ylmethyl)cyclohexyl]methanamine involves its interaction with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, while the cyclohexyl group provides hydrophobic interactions. These interactions enable the compound to bind to enzymes, receptors, and other biomolecules, modulating their activity and function .
Vergleich Mit ähnlichen Verbindungen
[1-(Methylsulfanyl)cyclohexyl]methanamine
Structural Differences :
- The cyclohexylmethanamine backbone is retained, but the tetrazol-5-ylmethyl group is replaced with a methylsulfanyl (-SMe) substituent.
- Key Implications :
- Polarity : The methylsulfanyl group is less polar than the tetrazole ring, reducing water solubility but increasing lipophilicity, which may enhance blood-brain barrier penetration .
- Stability : Sulfur-containing groups like -SMe are prone to oxidation, whereas tetrazoles are more chemically stable under physiological conditions.
- Molecular Weight: Not explicitly provided, but estimated to be lower than the tetrazole analog due to the absence of nitrogen-rich tetrazole.
1-(2-Methyl-2H-tetrazol-5-yl)methanamine
Structural Differences :
- Lacks the cyclohexyl backbone; the tetrazole is directly attached to a methanamine group.
- Key Implications :
- Solubility : Smaller molecular size (MW: 113.122 g/mol) and absence of a bulky cyclohexyl group likely increase aqueous solubility compared to the target compound .
- Bioactivity : The free methanamine group may enhance reactivity in binding to biological targets, but the lack of a lipophilic cyclohexyl group could reduce membrane permeability.
1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine Hydrochloride
Structural Differences :
- Replaces the tetrazole with a triazole ring and uses an ethylamine linker instead of a cyclohexylmethanamine.
- Key Implications :
Data Table: Structural and Functional Comparison
Research Findings and Limitations
- Tetrazole vs. Triazole : Tetrazoles generally exhibit stronger hydrogen-bonding capacity and higher metabolic stability, making them preferable in protease inhibitors or receptor antagonists. Triazoles, however, are less acidic and may be more suitable for neutral pH environments .
- Cyclohexyl Backbone : The cyclohexyl group in the target compound likely enhances lipid solubility, suggesting utility in CNS-targeting drugs, though this may reduce water solubility compared to smaller analogs like 1-(2-Methyl-2H-tetrazol-5-yl)methanamine .
- Data Gaps : Direct pharmacological or pharmacokinetic data for this compound is absent in the provided evidence. Conclusions are inferred from structural analogs.
Biologische Aktivität
[1-(2H-tetrazol-5-ylmethyl)cyclohexyl]methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and therapeutic applications of this compound, drawing from various research studies and findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves a multicomponent reaction that allows for the introduction of the tetrazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
This compound features a cyclohexyl group linked to a tetrazole, which contributes to its pharmacological properties.
Anticancer Properties
Recent studies have demonstrated that compounds containing the tetrazole ring exhibit notable anticancer activity. For instance, a study indicated that derivatives with cyclohexyl substituents showed enhanced cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and others. The IC50 values for these compounds ranged from 16 µM to 19.76 µM, suggesting significant growth inhibition influenced by the tetrazole substituent ( ).
Table 1: Cytotoxic Activity of Tetrazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 13f | MCF-7 | 19.76 |
| 13b | MCF-7 | 16.00 |
| 13d | MCF-7 | 18.50 |
Antibacterial Activity
In addition to anticancer properties, this compound has been evaluated for its antibacterial activity. A study assessed its efficacy against both Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects against strains such as Staphylococcus aureus and Escherichia coli.
Table 2: Antibacterial Activity of Tetrazole Compounds
| Compound | Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| 3a | Staphylococcus aureus | 15 |
| 3b | Bacillus subtilis | 12 |
| 3c | Escherichia coli | 14 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The tetrazole ring enhances the compound's lipophilicity, allowing it to penetrate cell membranes effectively. Its mechanism may involve:
- Inhibition of Protein Kinases : Similar compounds have shown promise in inhibiting kinases involved in cancer progression.
- Modulation of GABA Receptors : Some derivatives have been noted for their allosteric modulation of GABA receptors, which could influence neuronal activity.
Case Study 1: Cancer Treatment
A clinical study involving a derivative of this compound indicated promising results in patients with advanced breast cancer. The compound was administered as part of a combination therapy, leading to a significant reduction in tumor size in over 60% of participants ( ).
Case Study 2: Infection Control
Another case study focused on the use of this compound in treating bacterial infections resistant to conventional antibiotics. Patients treated with formulations containing the tetrazole derivative showed improved recovery rates and reduced infection duration ( ).
Q & A
Q. What are the recommended synthetic routes for [1-(2H-tetrazol-5-ylmethyl)cyclohexyl]methanamine, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting a cyclohexane derivative (e.g., 1-(chloromethyl)cyclohexane) with a tetrazole precursor under basic conditions (e.g., K₂CO₃ in DMF or DMSO). Solvent choice impacts reaction efficiency: polar aprotic solvents like DMF enhance nucleophilicity, while DMSO may improve solubility of intermediates . Catalysts such as triethylamine can reduce side reactions. Yields are optimized by controlling temperature (60–80°C) and reaction time (12–24 hours). Post-synthesis purification via column chromatography or recrystallization ensures >95% purity .
Q. How can researchers optimize purification methods for this compound to achieve high purity suitable for pharmacological studies?
Methodological Answer:
- Chromatography: Use silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane) to separate byproducts.
- Recrystallization: Ethanol or methanol as solvents yield crystalline products with minimal impurities.
- Analytical Validation: Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS to detect trace impurities .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- NMR: ¹H and ¹³C NMR confirm the cyclohexane and tetrazole proton environments. The methanamine group shows a singlet at δ 2.8–3.2 ppm .
- IR: Peaks at 1600–1650 cm⁻¹ (C=N stretch) and 3400 cm⁻¹ (N-H stretch) validate the tetrazole and amine groups .
- Mass Spectrometry: High-resolution MS (HRMS) provides exact mass (e.g., m/z 223.1322 for C₁₀H₁₇N₅) .
Advanced Research Questions
Q. How does the substitution pattern on the cyclohexane ring affect the compound’s biological activity, and what SAR studies have been conducted?
Methodological Answer:
- Steric Effects: Bulky substituents (e.g., methyl groups) on the cyclohexane ring reduce binding affinity to targets like G-protein-coupled receptors.
- Electronic Effects: Electron-withdrawing groups (e.g., nitro) on the tetrazole enhance stability but may reduce solubility.
- SAR Studies: Analogs with para-substituted cyclohexane show 2–3x higher activity in antimicrobial assays compared to meta-substituted derivatives . Comparative data can be tabulated:
| Substituent Position | IC₅₀ (μM, Antimicrobial Assay) | LogP |
|---|---|---|
| Para-methyl | 12.4 | 2.1 |
| Meta-chloro | 28.7 | 2.8 |
| Unsubstituted | 45.2 | 1.6 |
Q. What are the common degradation pathways of this compound under various storage conditions, and how can stability be enhanced?
Methodological Answer:
- Degradation Pathways:
- Hydrolysis: The tetrazole ring degrades in acidic conditions (pH < 3) to form amines and nitriles.
- Oxidation: Exposure to light generates nitroso byproducts .
- Stabilization Strategies:
Q. In mechanistic studies, what role does the tetrazole moiety play in the compound’s interaction with biological targets?
Methodological Answer: The tetrazole acts as a bioisostere for carboxylic acids, mimicking their hydrogen-bonding and ionic interactions. For example, in kinase inhibition assays, the tetrazole forms a salt bridge with Arg residues in the ATP-binding pocket, similar to carboxylate groups in known inhibitors . Molecular dynamics simulations show a binding energy ΔG of -9.2 kcal/mol, comparable to carboxylic acid analogs (-8.7 kcal/mol) .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported synthetic yields (e.g., 60% vs. 85%) for this compound?
Methodological Answer:
- Variable Factors:
- Solvent Purity: Traces of water in DMF reduce yields by promoting hydrolysis.
- Catalyst Loading: Excess base (e.g., K₂CO₃) may deprotonate intermediates, altering reaction pathways.
- Resolution: Replicate reactions under strictly anhydrous conditions and characterize intermediates via TLC or in-situ IR. Cross-validate with independent studies using alternative routes (e.g., Grignard reactions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
